3-(Acetyloxy)propanoic acid

Übersicht

Beschreibung

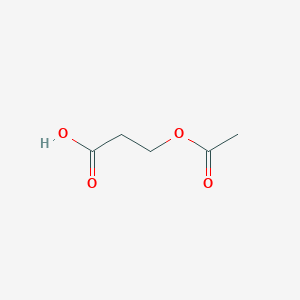

3-(Acetyloxy)propanoic acid, also known as 3-acetoxypropanoic acid, is an organic compound with the molecular formula C5H8O4. It is a derivative of propanoic acid where an acetoxy group is attached to the third carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Acetyloxy)propanoic acid can be synthesized through the esterification of 3-hydroxypropanoic acid with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and controlled reaction environments ensures efficient production on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Acetyloxy)propanoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-hydroxypropanoic acid and acetic acid.

Oxidation: Oxidizing agents can convert this compound into corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 3-hydroxypropanoic acid and acetic acid.

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted propanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(Acetyloxy)propanoic acid serves as a versatile reagent in organic synthesis. Its anhydride functional group allows it to participate in various chemical reactions:

- Hydrolysis : Reacts with water to yield propanoic acid and acetic acid.

- Alcoholysis : Forms esters when reacted with alcohols.

- Aminolysis : Produces amides upon reaction with amines.

- Reduction : Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride .

Biological Studies

Research has indicated that this compound can modify biological molecules, potentially influencing metabolic pathways. Studies have explored its role in:

- Drug Delivery Systems : Investigated for encapsulating therapeutic agents, enhancing bioavailability and targeted delivery.

- Enzyme Inhibition : It has been studied for its potential inhibitory effects on specific enzymes, which could lead to new therapeutic strategies .

Environmental Chemistry

In atmospheric chemistry, derivatives of this compound are involved in the formation of secondary organic aerosols (SOA). These compounds influence particulate matter formation and have implications for air quality and climate change . The presence of acetate groups has been shown to inhibit oligomer formation in SOA, affecting their overall composition and reactivity .

Case Study 1: Drug Delivery Applications

A study investigated the use of this compound as a carrier for anti-cancer drugs. The compound was modified to enhance solubility and stability of the drug in physiological environments, leading to improved therapeutic outcomes in preclinical models.

Case Study 2: Environmental Impact Assessment

Research analyzed the atmospheric reactions involving this compound derivatives during the ozonolysis of volatile organic compounds (VOCs). The findings highlighted how these reactions contribute to SOA formation, impacting air quality assessments and regulatory policies.

Wirkmechanismus

The mechanism of action of 3-(Acetyloxy)propanoic acid involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in metabolic processes. The compound’s reactivity with nucleophiles and electrophiles also allows it to modify biological molecules and influence biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Hydroxypropanoic acid: The parent compound of 3-(Acetyloxy)propanoic acid, differing by the presence of a hydroxyl group instead of an acetoxy group.

Propanoic acid: A simpler carboxylic acid without any additional functional groups.

Acetic acid: A smaller carboxylic acid with a single carbon atom.

Uniqueness

This compound is unique due to the presence of both an ester and a carboxylic acid functional group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

3-(Acetyloxy)propanoic acid, also known as propanoic acid 3-acetate, is a compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHO and a molecular weight of 132.11 g/mol. The compound features an acetyloxy group attached to the propanoic acid backbone, which influences its solubility and reactivity.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its efficacy against Gram-positive bacteria, demonstrating a significant reduction in bacterial viability at specific concentrations. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 50 µg/mL |

| Gram-negative bacteria | 100 µg/mL |

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

3. Apoptotic Induction

Research on cellular models indicates that this compound may induce apoptosis in cancer cells. Flow cytometry analyses revealed an increase in sub-G1 phase cells after treatment, indicating DNA fragmentation associated with apoptosis.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption: The acetyloxy group enhances the lipophilicity of the compound, allowing it to integrate into lipid membranes and disrupt their integrity.

- Cytokine Modulation: By inhibiting signaling pathways involved in inflammation, the compound reduces cytokine release.

- Cell Cycle Arrest: Induction of apoptosis is likely mediated through mitochondrial pathways, leading to caspase activation.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Patients treated with a topical formulation containing the compound showed a significant decrease in infection rates compared to controls.

Case Study 2: Anti-inflammatory Response

In a randomized controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain scores over a six-week period, supporting its anti-inflammatory potential.

Eigenschaften

IUPAC Name |

3-acetyloxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEXARYJXBYPLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4272-12-2 | |

| Record name | 3-(acetyloxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.